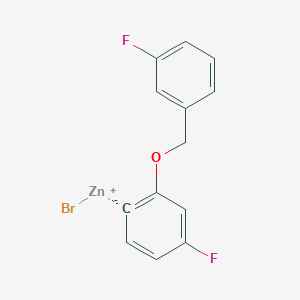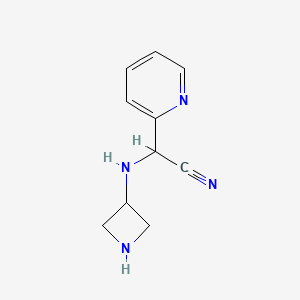
((3,4-Dichlorophenyl)sulfonyl)-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((3,4-Dichlorophenyl)sulfonyl)-L-proline is a chemical compound that features a proline amino acid derivative with a sulfonyl group attached to a dichlorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((3,4-Dichlorophenyl)sulfonyl)-L-proline typically involves the reaction of L-proline with 3,4-dichlorobenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the proper formation of the sulfonyl-proline linkage. Common reagents used in this synthesis include base catalysts such as triethylamine, which facilitate the nucleophilic substitution reaction between the proline and the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
((3,4-Dichlorophenyl)sulfonyl)-L-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The dichlorophenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions on the aromatic ring.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives of the dichlorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, ((3,4-Dichlorophenyl)sulfonyl)-L-proline is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study the effects of sulfonyl-proline derivatives on biological systems. It may serve as a model compound for investigating the interactions between sulfonyl groups and biological molecules such as proteins and enzymes .
Medicine
Its structural features may be exploited to develop inhibitors or modulators of specific biological pathways, making it a valuable tool in drug discovery and development .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials .
Mechanism of Action
The mechanism of action of ((3,4-Dichlorophenyl)sulfonyl)-L-proline involves its interaction with specific molecular targets in biological systems. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting or modulating their activity. The proline moiety may also play a role in the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
- (3,4-Dichlorophenyl)methanesulfonyl chloride
- 3,4-Dichlorobenzenesulfonyl chloride
- (3,4-Dichlorophenyl)-methanesulfonyl chloride
Uniqueness
((3,4-Dichlorophenyl)sulfonyl)-L-proline is unique due to the presence of both the proline and sulfonyl groups in its structure. This combination allows for distinct chemical reactivity and biological activity compared to other similar compounds. The proline moiety provides chirality and potential for specific interactions with biological targets, while the sulfonyl group offers reactivity for further chemical modifications .
Properties
Molecular Formula |
C11H11Cl2NO4S |
|---|---|
Molecular Weight |
324.2 g/mol |
IUPAC Name |
(2S)-1-(3,4-dichlorophenyl)sulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H11Cl2NO4S/c12-8-4-3-7(6-9(8)13)19(17,18)14-5-1-2-10(14)11(15)16/h3-4,6,10H,1-2,5H2,(H,15,16)/t10-/m0/s1 |
InChI Key |
SBHJWGVUVFVDMN-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@H](N(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[3-(5-Fluoro-2-methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14885865.png)







![1-Ethynyl-5-azaspiro[2.3]hexane hydrochloride](/img/structure/B14885921.png)



